

A Technical Guide to the Physicochemical Properties of 2-Fluorobenzyl Olaparib-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluorobenzyl olaparib-d4**

Cat. No.: **B12392352**

[Get Quote](#)

Disclaimer: Publicly available data on the specific molecule "**2-Fluorobenzyl olaparib-d4**" is limited. This guide provides a comprehensive overview based on the well-characterized parent compound, Olaparib, and its deuterated analog, Olaparib-d4. The properties of the title compound are inferred based on these known values and an analysis of its structural modifications.

Introduction to 2-Fluorobenzyl Olaparib-d4

2-Fluorobenzyl olaparib-d4 is a chemically modified derivative of Olaparib, a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).^{[1][2]} Understanding its physicochemical properties is critical for researchers in drug development, as these characteristics influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.

The molecule features three key structural components:

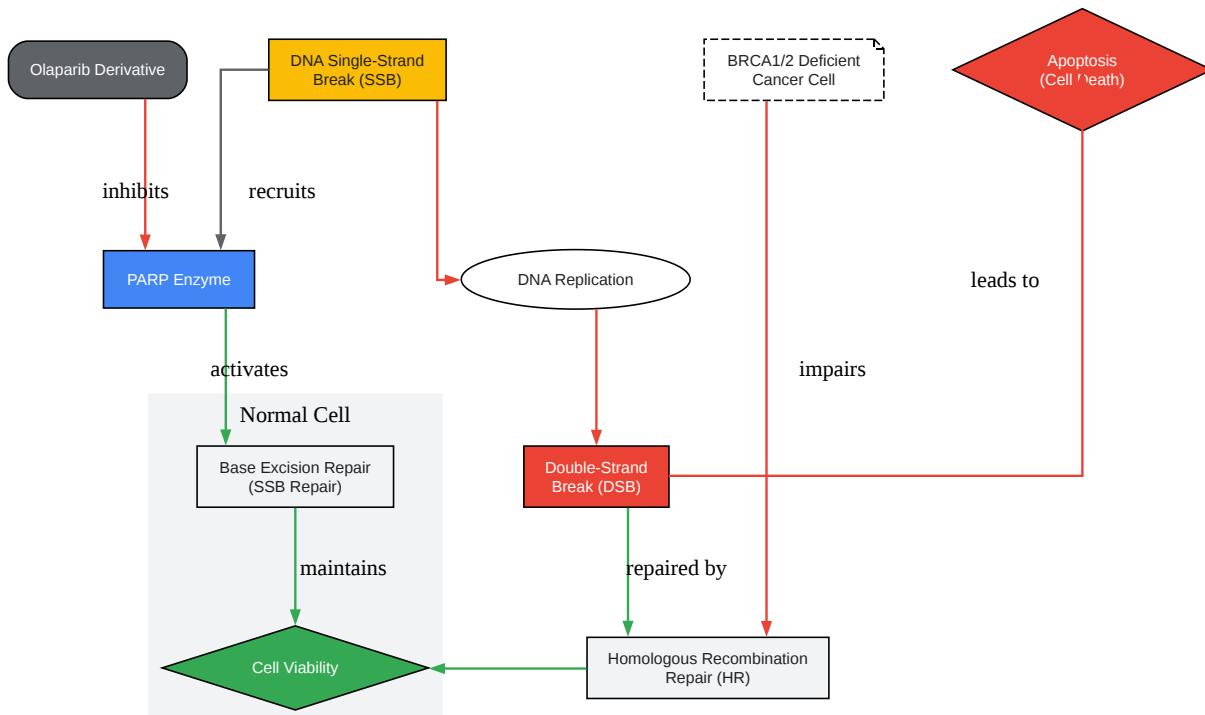
- Olaparib: The core pharmacophore responsible for PARP inhibition.
- 2-Fluorobenzyl group: A benzyl ring substituted with a fluorine atom at the 2-position. This modification is expected to alter properties such as lipophilicity and molecular interactions.
- Deuterium labeling (-d4): The replacement of four hydrogen atoms with deuterium. This isotopic substitution makes the molecule a suitable internal standard for quantification in mass spectrometry-based assays.^{[3][4]}

Physicochemical Properties

The following tables summarize the known properties of the parent compound Olaparib and its deuterated analog, Olaparib-d4. The projected properties for **2-Fluorobenzyl olaparib-d4** are inferred from these baseline values.

Table 1: General and Calculated Properties

Property	Olaparib	Olaparib-d4	2-Fluorobenzyl olaparib-d4 (Inferred)
Molecular Formula	C ₂₄ H ₂₃ FN ₄ O ₃	C ₂₄ H ₁₉ D ₄ FN ₄ O ₃ ^{[3][5]}	C ₃₁ H ₂₆ D ₄ FN ₄ O ₃
Molecular Weight	434.18 g/mol	438.5 g/mol ^{[3][5]}	~542.6 g/mol
Topological Polar Surface Area	86.37 Å ² ^[6]	82.1 Å ²	~86.37 Å ² (Assumed unchanged)
Hydrogen Bond Donors	1 ^[6]	1	1
Hydrogen Bond Acceptors	6 ^[6]	6	6
Rotatable Bonds	6 ^[6]	6	~8


Table 2: Experimental Solubility Data

Compound	Solvent	Solubility	Temperature
Olaparib	Aqueous (pH 5)	90.9 mg/L ^[7]	Not Specified
Aqueous (pH 7)	75.3 mg/L ^[7]	Not Specified	
Aqueous (pH 9)	82.4 mg/L ^[7]	Not Specified	
Ethanol	5.5 mg/mL ^[8]	37°C	
Olaparib-d4	DMSO	10 mg/mL ^{[3][4]}	Not Specified
DMF	3 mg/mL ^{[3][4]}	Not Specified	

Inference for 2-Fluorobenzyl olaparib-d4: The addition of a lipophilic 2-fluorobenzyl group would likely decrease the aqueous solubility compared to Olaparib while potentially increasing its solubility in organic solvents.

Biological Mechanism of Action

Olaparib and its derivatives function by inhibiting PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs).[9] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[9] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[10] The cell's inability to repair these DSBs results in genomic instability and ultimately leads to cell death, a concept known as synthetic lethality.[9][11]

[Click to download full resolution via product page](#)

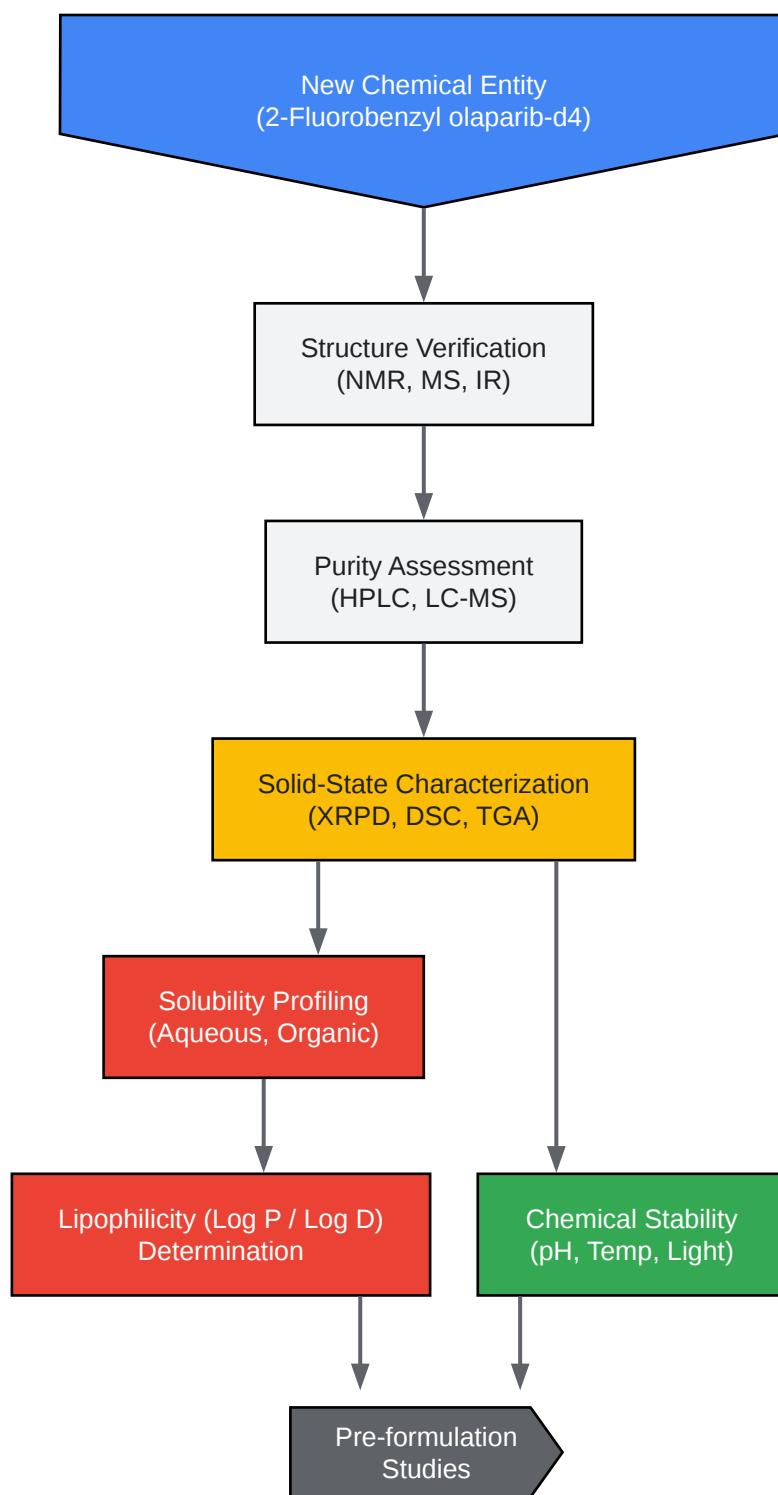
Caption: Mechanism of Action: PARP Inhibition and Synthetic Lethality.

Experimental Protocols

The following are standard, detailed methodologies for determining key physicochemical properties applicable to novel compounds like **2-Fluorobenzyl olaparib-d4**.

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[12][13]

- Objective: To determine the saturation concentration of the compound in aqueous buffer at a controlled temperature.
- Materials:
 - **2-Fluorobenzyl olaparib-d4** (solid form)
 - Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)[14]
 - Vials with screw caps
 - Orbital shaker with temperature control (set to 37 ± 1 °C)[12]
 - Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
 - Validated analytical method (e.g., HPLC-UV or LC-MS/MS)
- Procedure:
 1. Add an excess amount of the solid compound to a vial. The excess should be visible to ensure saturation is reached.[13]
 2. Add a known volume of the desired aqueous buffer to the vial.
 3. Securely cap the vials and place them on an orbital shaker.
 4. Agitate the samples at 37 ± 1 °C. Equilibrium is typically reached within 24-72 hours.[12]
To confirm equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[12]
 5. After agitation, separate the undissolved solid from the solution via centrifugation or filtration.
 6. Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
 7. Quantify the concentration of the dissolved compound using a validated analytical method.
 8. Perform the experiment in triplicate for each pH condition.[14]


The partition coefficient (Log P) measures the lipophilicity of a compound and is crucial for predicting its membrane permeability.[15]

- Objective: To determine the ratio of the compound's concentration in a biphasic system of n-octanol and water.
- Materials:
 - **2-Fluorobenzyl olaparib-d4**
 - n-Octanol (HPLC grade)
 - Purified water (HPLC grade)
 - Glass vials
 - Vortex mixer and/or shaker
 - Centrifuge
 - Validated analytical method (e.g., HPLC-UV or LC-MS/MS)
- Procedure:
 1. Pre-saturation: Prepare pre-saturated solvents by mixing n-octanol and water in a large vessel, shaking vigorously for 24 hours, and allowing the phases to separate. This ensures mutual saturation of the two phases.[16]
 2. Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
 3. In a clean vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water (a 1:1 ratio is common).
 4. Spike the biphasic system with a small volume of the compound's stock solution.
 5. Cap the vial and shake vigorously for 1-24 hours to allow the compound to partition between the two phases.[17]

6. Centrifuge the vial to ensure complete separation of the two immiscible layers.
7. Carefully sample a known volume from both the upper n-octanol layer and the lower aqueous layer.
8. Determine the concentration of the compound in each phase using a validated analytical method.
9. Calculation: Calculate Log P using the formula: $\text{Log P} = \log_{10} ([\text{Concentration in n-octanol}] / [\text{Concentration in water}])$.^{[15][18]}

Physicochemical Characterization Workflow

The comprehensive characterization of a new chemical entity involves a logical sequence of experiments to build a complete profile of the molecule.

[Click to download full resolution via product page](#)

Caption: A typical workflow for small molecule physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. urology-textbook.com [urology-textbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olaparib-d4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Olaparib-d4 - Cayman Chemical [bioscience.co.uk]
- 6. olaparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. astrazeneca.com [astrazeneca.com]
- 8. tga.gov.au [tga.gov.au]
- 9. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 10. targetedonc.com [targetedonc.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. who.int [who.int]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. acdlabs.com [acdlabs.com]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2-Fluorobenzyl Olaparib-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392352#physicochemical-properties-of-2-fluorobenzyl-olaparib-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com